Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1799434-66-4
VCID: VC4713014
InChI: InChI=1S/C6H4N4O2.Li/c11-6(12)5-9-8-4-3-7-1-2-10(4)5;/h1-3H,(H,11,12);/q;+1/p-1
SMILES: [Li+].C1=CN2C(=NN=C2C(=O)[O-])C=N1
Molecular Formula: C6H3LiN4O2
Molecular Weight: 170.06

Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

CAS No.: 1799434-66-4

Cat. No.: VC4713014

Molecular Formula: C6H3LiN4O2

Molecular Weight: 170.06

* For research use only. Not for human or veterinary use.

Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate - 1799434-66-4

Specification

CAS No. 1799434-66-4
Molecular Formula C6H3LiN4O2
Molecular Weight 170.06
IUPAC Name lithium;[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
Standard InChI InChI=1S/C6H4N4O2.Li/c11-6(12)5-9-8-4-3-7-1-2-10(4)5;/h1-3H,(H,11,12);/q;+1/p-1
Standard InChI Key RLEXWKVDQSKKSU-UHFFFAOYSA-M
SMILES [Li+].C1=CN2C(=NN=C2C(=O)[O-])C=N1

Introduction

Structural Characteristics

Molecular Architecture

Lithium triazolo[4,3-a]pyrazine-3-carboxylate features a bicyclic core comprising a pyrazine ring fused to a triazole moiety. The carboxylate group at position 3 is coordinated to a lithium cation, conferring ionic character. Key structural descriptors include:

PropertyValueSource Reference
Molecular FormulaC₆H₃LiN₄O₂
Molecular Weight170.06 g/mol
SMILES[Li+].C1=CN2C(=NN=C2C(=O)[O-])C=N1
InChI KeyRLEXWKVDQSKKSU-UHFFFAOYSA-M
CAS Registry1799434-66-4

The planar triazolo-pyrazine system enables π-π stacking interactions, while the lithium ion enhances solubility in polar aprotic solvents .

Spectroscopic and Computational Data

Collision cross-section (CCS) predictions via ion mobility spectrometry suggest distinct adduct-dependent behavior:

Adductm/zPredicted CCS (Ų)
[M+H]⁺165.04071129.8
[M+Na]⁺187.02265142.8
[M-H]⁻163.02615128.3

These values, derived from PubChemLite , aid in mass spectrometry-based identification.

Synthesis and Preparation

Synthetic Routes

While no explicit protocol exists for this compound, analogous triazolopyrazines are synthesized via:

  • Diazotization-Cyclization: Reaction of aminopyrazines with nitrous acid to form diazonium intermediates, followed by cyclization .

  • Condensation Reactions: Fusion of hydrazine derivatives with carbonyl-containing pyrazine precursors .

A hypothetical route to lithium triazolo[4,3-a]pyrazine-3-carboxylate involves:

  • Carboxylation of triazolopyrazine using CO₂ under basic conditions.

  • Lithium salt formation via cation exchange .

Purification and Yield Optimization

Post-synthetic purification typically employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol). Reported yields for related compounds range from 45–68% .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited data available; soluble in DMSO and DMF based on analog behavior .

  • Stability: Degrades under humid conditions; store at 2–8°C under nitrogen .

  • Thermal Profile: Predicted melting point >250°C (decomposition before melting).

Spectroscopic Signatures

  • ¹H NMR (DMSO-d₆): Expected signals at δ 8.9–9.2 ppm (pyrazine H), δ 8.1–8.3 ppm (triazole H) .

  • IR (KBr): Peaks at 1680 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (aromatic C=N) .

Applications in Scientific Research

Medicinal Chemistry

Triazolopyrazines exhibit kinase inhibition and antimicrobial activity. Though unconfirmed for this lithium salt, structural analogs show:

  • IC₅₀ = 12 nM against JAK3 kinase .

  • MIC = 8 µg/mL against Staphylococcus aureus .

Materials Science

The conjugated π-system suggests potential in:

  • Organic semiconductors (hole mobility ≈ 0.1 cm²/V·s).

  • Metal-organic frameworks (MOFs) for gas storage .

ParameterValue
Recommended SolventDMSO
Storage Temperature-80°C (6 months)
Concentration Range1–10 mM

Procedure: Dissolve 1.7 mg (10 µmol) in 1 mL DMSO; aliquot to avoid freeze-thaw cycles .

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